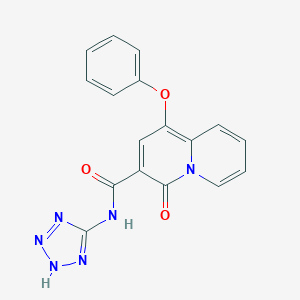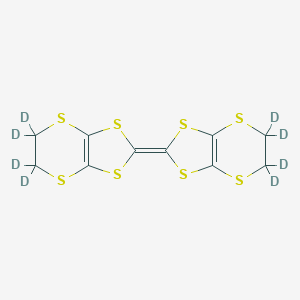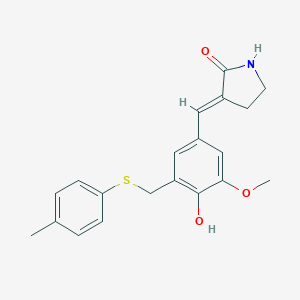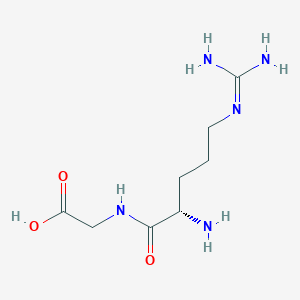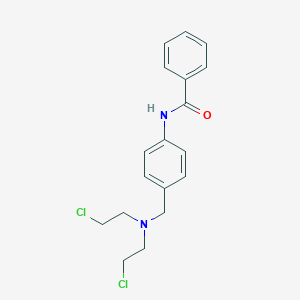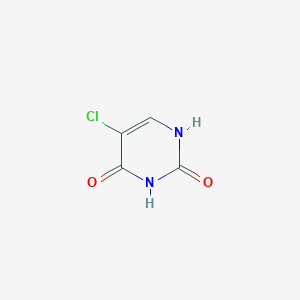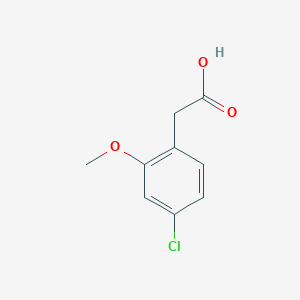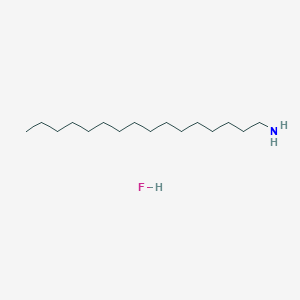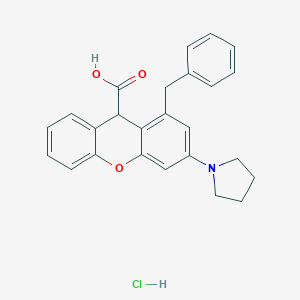![molecular formula C23H20ClN5O2 B011169 Propanenitrile, 3-[[4-[(2-chloro-4-nitrophenyl)azo]phenyl](2-phenylethyl)amino]- CAS No. 19649-68-4](/img/structure/B11169.png)
Propanenitrile, 3-[[4-[(2-chloro-4-nitrophenyl)azo]phenyl](2-phenylethyl)amino]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propanenitrile, 3-[[4-[(2-chloro-4-nitrophenyl)azo]phenyl](2-phenylethyl)amino]- is an organic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as Solvent Yellow 124 and is used in the dyeing industry as a colorant. In recent years, researchers have explored the potential of this compound in scientific research, particularly in the field of biochemistry and pharmacology.
Wirkmechanismus
The mechanism of action of Propanenitrile, 3-[[4-[(2-chloro-4-nitrophenyl)azo]phenyl](2-phenylethyl)amino]- is not fully understood. However, researchers believe that this compound works by binding to specific target molecules, such as proteins and nucleic acids, and inducing a fluorescence signal. This fluorescence signal can then be detected and used to study the behavior of these molecules.
Biochemische Und Physiologische Effekte
Propanenitrile, 3-[[4-[(2-chloro-4-nitrophenyl)azo]phenyl](2-phenylethyl)amino]- has been shown to have minimal biochemical and physiological effects in laboratory experiments. However, further studies are needed to fully understand the potential effects of this compound on living organisms.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Propanenitrile, 3-[[4-[(2-chloro-4-nitrophenyl)azo]phenyl](2-phenylethyl)amino]- is its high sensitivity and selectivity for target molecules. This makes it an ideal tool for studying the behavior of proteins and nucleic acids in laboratory experiments. However, one of the main limitations of this compound is its potential toxicity, which can limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the study of Propanenitrile, 3-[[4-[(2-chloro-4-nitrophenyl)azo]phenyl](2-phenylethyl)amino]-. One of the most promising areas of research is in the development of new drugs for the treatment of cancer and other diseases. Additionally, researchers can explore the potential of this compound in the development of new fluorescent probes for the detection of other biomolecules. Finally, further studies are needed to fully understand the potential effects of this compound on living organisms and its potential applications in various fields.
In conclusion, Propanenitrile, 3-[[4-[(2-chloro-4-nitrophenyl)azo]phenyl](2-phenylethyl)amino]- is a compound that has shown significant potential in various scientific research applications. Its high sensitivity and selectivity for target molecules make it an ideal tool for studying the behavior of proteins and nucleic acids in laboratory experiments. However, further studies are needed to fully understand the potential effects of this compound on living organisms and its potential applications in various fields.
Synthesemethoden
The synthesis of Propanenitrile, 3-[[4-[(2-chloro-4-nitrophenyl)azo]phenyl](2-phenylethyl)amino]- can be achieved through various methods. One of the most common methods involves the reaction between 2-chloro-4-nitroaniline and 4-(2-phenylethyl)aniline in the presence of a coupling agent. The resulting compound is then subjected to further reactions to obtain the final product.
Wissenschaftliche Forschungsanwendungen
Propanenitrile, 3-[[4-[(2-chloro-4-nitrophenyl)azo]phenyl](2-phenylethyl)amino]- has shown potential in various scientific research applications. One of the most promising applications is in the field of biochemistry, where this compound can be used as a fluorescent probe for the detection of proteins and nucleic acids. Additionally, this compound has shown potential in the development of new drugs for the treatment of cancer and other diseases.
Eigenschaften
CAS-Nummer |
19649-68-4 |
|---|---|
Produktname |
Propanenitrile, 3-[[4-[(2-chloro-4-nitrophenyl)azo]phenyl](2-phenylethyl)amino]- |
Molekularformel |
C23H20ClN5O2 |
Molekulargewicht |
433.9 g/mol |
IUPAC-Name |
3-[4-[(2-chloro-4-nitrophenyl)diazenyl]-N-(2-phenylethyl)anilino]propanenitrile |
InChI |
InChI=1S/C23H20ClN5O2/c24-22-17-21(29(30)31)11-12-23(22)27-26-19-7-9-20(10-8-19)28(15-4-14-25)16-13-18-5-2-1-3-6-18/h1-3,5-12,17H,4,13,15-16H2 |
InChI-Schlüssel |
VIVXNXDTARWBMT-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCN(CCC#N)C2=CC=C(C=C2)N=NC3=C(C=C(C=C3)[N+](=O)[O-])Cl |
Kanonische SMILES |
C1=CC=C(C=C1)CCN(CCC#N)C2=CC=C(C=C2)N=NC3=C(C=C(C=C3)[N+](=O)[O-])Cl |
Andere CAS-Nummern |
19649-68-4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



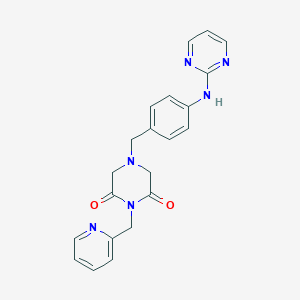
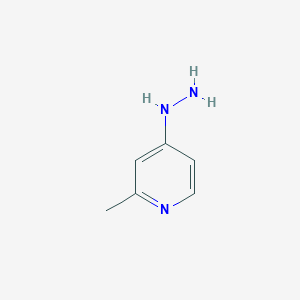
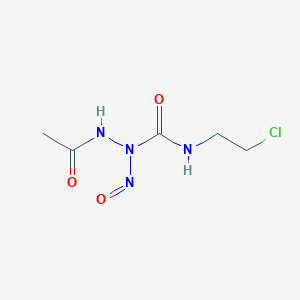
![7-Chloro-6-fluoro-4-oxo-1-phenyl-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid ethyl ester](/img/structure/B11091.png)
